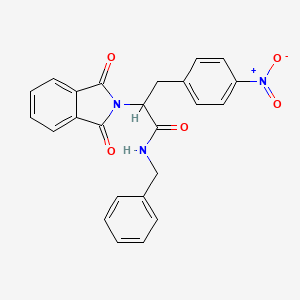![molecular formula C19H23N3O3 B5060127 N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5060127.png)
N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields of research. This compound is commonly referred to as EMHPH, and it has been synthesized using different methods. The aim of
Mécanisme D'action
The mechanism of action of EMHPH is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various physiological processes. It has been shown to have anti-inflammatory and anti-cancer properties, which may be attributed to its ability to modulate the immune system and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMHPH has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to modulate the immune system and induce apoptosis in cancer cells. However, the exact mechanism of action and the full extent of its effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
EMHPH has several advantages for lab experiments, including its ease of synthesis, stability, and potential therapeutic applications. However, its limitations include its low solubility in water, which may affect its bioavailability and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research and development of EMHPH, including the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the development of new derivatives with improved efficacy and safety profiles. It may also be used in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to fully understand its mechanism of action and the extent of its effects in different physiological processes.
Conclusion:
In conclusion, N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide is a promising chemical compound that has shown potential in various fields of research. Its ease of synthesis, stability, and potential therapeutic applications make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Méthodes De Synthèse
EMHPH can be synthesized using different methods, including the reaction of 2-ethylbenzoylhydrazine with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours to obtain the desired product. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
Applications De Recherche Scientifique
EMHPH has been used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a potential drug target for the development of new therapeutics.
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-3-[3-(4-methoxyphenyl)propanoylamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-15-6-4-5-7-17(15)20-19(24)22-21-18(23)13-10-14-8-11-16(25-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWZDWWDNRJZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5060059.png)
![4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)


![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)

![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)
